molecular formula C9H12N2O4S B2948397 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 627841-56-9

5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2948397
CAS No.: 627841-56-9
M. Wt: 244.27
InChI Key: AIYFTPWBJWSADL-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a morpholine sulfonyl group. The morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) confers distinct electronic and steric properties, while the sulfonyl group enhances stability and modulates solubility.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-9-2-1-8(7-10-9)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYFTPWBJWSADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one typically involves the reaction of morpholine with sulfonyl chloride to form the sulfonyl morpholine intermediate. This intermediate is then reacted with a dihydropyridinone derivative under controlled conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one with three analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
5-(Morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one* Morpholine sulfonyl C₉H₁₂N₂O₃S 228.27 (calculated) Predicted higher solubility due to morpholine’s oxygen; moderate lipophilicity
5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one Piperidine sulfonyl C₁₀H₁₄N₂O₂S 226.29 Lower polarity vs. morpholine analog; CAS 627839-96-7; powder form
5-(2-Pyridyl)-1,2-dihydropyridin-2-one 2-Pyridyl C₁₀H₈N₂O 172.19 Planar structure with π-π stacking potential; no sulfonyl group
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one 3-Aminooxolan (tetrahydrofuran derivative) C₉H₁₂N₂O₂ 180.21 Amino group enhances hydrogen bonding; CAS 196100-87-5

*Note: Properties of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one are inferred from analogs.

Key Differences and Implications

  • Morpholine vs. Piperidine Sulfonyl Groups : The morpholine sulfonyl group introduces an oxygen atom, increasing polarity and aqueous solubility compared to the piperidine analog (which has a nitrogen atom in the ring) . This may improve bioavailability in pharmaceutical applications.
  • Sulfonyl vs. Pyridyl Substituents: The sulfonyl group in the target compound provides electron-withdrawing effects, stabilizing the dihydropyridinone core. In contrast, the 2-pyridyl group in the analog () enables π-π interactions but lacks sulfonyl’s solubility-enhancing properties .
  • Aminooxolan vs. Morpholine: The aminooxolan substituent () introduces a secondary amine, offering additional hydrogen-bonding sites.

Biological Activity

5-(Morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridinone core with a morpholine sulfonyl substituent, which is significant for its biological activity. The sulfonyl group is known for enhancing solubility and bioavailability, while the dihydropyridinone structure is associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one exhibit notable antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial for treating conditions like Alzheimer's disease and urinary tract infections, respectively . The inhibition mechanism involves binding to the active site of the enzymes, preventing substrate interaction.

Anticancer Activity

In vitro studies have demonstrated that 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one exhibits antiproliferative effects against various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted by Omar et al. (1996) evaluated the antibacterial efficacy of synthesized derivatives against a range of pathogens. The results indicated that certain derivatives displayed significant activity against resistant strains, suggesting potential for development as novel antibiotics .

Case Study 2: Anticancer Properties
Kumar et al. (2009) explored the anticancer properties of this compound in human cancer cell lines. The findings revealed that treatment with 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one resulted in a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .

The biological activities of 5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial membrane integrity and interference with metabolic pathways.
  • Enzyme Inhibition : Competitive inhibition at enzyme active sites leading to decreased substrate conversion.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathway activation and modulation of signaling cascades involved in cell proliferation.

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